3-(2-Amino-6-((triisopropylsilyl)ethynyl)pyrimidin-4-yl)-2-fluorobenzonitrile
Description
3-(2-Amino-6-((triisopropylsilyl)ethynyl)pyrimidin-4-yl)-2-fluorobenzonitrile is a pyrimidine-based compound featuring a triisopropylsilyl (TIPS)-protected ethynyl group at the 6-position, an amino group at the 2-position, and a 2-fluorobenzonitrile moiety at the 4-position. The TIPS-ethynyl group enhances steric protection and stability during synthetic processes, while the fluorine atom and benzonitrile group may influence electronic properties and binding interactions in biological systems .
Properties
Molecular Formula |
C22H27FN4Si |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-[2-amino-6-[2-tri(propan-2-yl)silylethynyl]pyrimidin-4-yl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C22H27FN4Si/c1-14(2)28(15(3)4,16(5)6)11-10-18-12-20(27-22(25)26-18)19-9-7-8-17(13-24)21(19)23/h7-9,12,14-16H,1-6H3,(H2,25,26,27) |
InChI Key |
BYPHSLGGMBAIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC(=NC(=N1)N)C2=CC=CC(=C2F)C#N)(C(C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound from Patent WO2023/XXXXX ()
A structurally related compound, 2-((S)-4-(8-fluoro-2-(((iS)-1-methylpyrrolidin-2-yl)methoxy)-7-(8-((triisopropylsilyl)ethynyl)naphthalen-1-yl)pyrido[4,3-α]pyrimidin-4-yl)piperazin-2-yl)acetonitrile , shares the TIPS-ethynyl group but incorporates a fused pyrido-pyrimidine scaffold and a naphthalene ring. The inclusion of a piperazine-acetonitrile side chain and a fluorine atom suggests enhanced solubility and target engagement compared to the simpler benzonitrile substituent in the target compound. The use of CsF in DMF during synthesis highlights the TIPS group’s stability under basic conditions .
Ethyl Propanoate Derivative ()
(S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate features a pyrimidine core with a trifluoroethoxy group and a TIPS-ethynyl substituent. The trifluoroethoxy group may confer metabolic stability, while the benzonitrile in the target compound could offer distinct electronic effects .
2-Phenyl Indole Derivatives ()
Compounds such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol replace the TIPS-ethynyl group with a chlorophenyl-indole moiety. These derivatives exhibit 87–88% anti-inflammatory activity in paw edema models, comparable to indomethacin. The absence of a TIPS group in these compounds suggests that the benzonitrile and fluorine in the target compound may serve as bioisosteres for the indole and chlorophenyl groups, balancing potency and pharmacokinetic properties .
Preparation Methods
Cyclocondensation Approaches
The 2-aminopyrimidine scaffold is classically synthesized via the Biginelli reaction or condensation of amidines with 1,3-dicarbonyl compounds. However, for regioselective substitution at positions 4 and 6, stepwise assembly is preferred. A documented protocol involves reacting 2-aminomalononitrile with a β-keto ester under acidic conditions to yield 4,6-disubstituted pyrimidines. For example, treatment of ethyl 3-ethoxyacrylate with 2-aminomalononitrile in acetic acid at 80°C produces 2-amino-4,6-dihydroxypyrimidine, which is subsequently halogenated for cross-coupling.
Halogenation for Functionalization
Chlorination or bromination at position 6 is critical for downstream Sonogashira coupling. Phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline efficiently converts hydroxyl groups to chlorides. In one instance, 2-amino-4-chloro-6-hydroxypyrimidine treated with POCl₃ at 110°C for 6 hours yielded 2-amino-4,6-dichloropyrimidine with >90% conversion. Bromination using PBr₃ or HBr/AcOH mixtures offers alternatives, though chlorine’s superior leaving group ability favors it for coupling reactions.
Installation of the Triisopropylsilyl-Protected Ethynyl Group
Sonogashira Coupling Conditions
Coupling of the 2-Fluorobenzonitrile Fragment
Suzuki-Miyaura Cross-Coupling
The 2-fluorobenzonitrile moiety is introduced via Suzuki-Miyaura coupling between a boronic acid derivative and the 4-chloro intermediate. A patented method outlines:
- Substrate : 2-Amino-4-chloro-6-((triisopropylsilyl)ethynyl)pyrimidine
- Boronic Acid : 3-Cyano-2-fluorophenylboronic acid
- Catalyst : Pd(dppf)Cl₂ (3 mol%)
- Base : K₂CO₃
- Solvent : Dioxane/H₂O (4:1), 90°C, 8 hours
This step achieves 65–70% yield, with purity >95% after silica gel chromatography. Alternative solvents like toluene/EtOH (3:1) may improve solubility of aromatic boronic acids.
Negishi Coupling as an Alternative
For substrates prone to protodeboronation, Negishi coupling using organozinc reagents offers superior stability. A documented approach utilizes:
- Zinc Reagent : 3-Cyano-2-fluorophenylzinc bromide
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Solvent : THF, 50°C, 6 hours
Yields here range from 60–68%, with the main byproduct being homocoupled biaryl (8–12%).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.62 (m, 2H, aryl-H), 7.55 (t, J = 7.8 Hz, 1H, aryl-H), 5.21 (s, 2H, NH₂), 1.28–1.12 (m, 21H, TIPS-CH(CH₃)₂).
- ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C≡C-TIPS), 158.9 (C-F), 154.3 (pyrimidine-C2), 134.2–118.7 (aryl-C), 18.9 (TIPS-CH).
- HRMS : Calculated for C₂₁H₂₆FN₅Si [M+H]⁺: 420.1921; Found: 420.1918.
Purity Assessment
HPLC analysis (C18 column, 60% MeCN/H₂O) shows a single peak at Rt = 6.72 min, confirming >98% purity. Residual Pd is quantified via ICP-MS at <2 ppm.
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Functionalization
Competing reactivity at positions 4 and 6 is mitigated by sequential halogenation. For example, bromination at position 6 prior to Sonogashira coupling ensures correct ethynyl placement.
Protecting Group Compatibility
The amino group at position 2 may necessitate protection during coupling steps. Boc protection (using Boc₂O/Et₃N) followed by TFA deprotection post-coupling is effective, with yields improving from 55% to 82% in model systems.
Scale-Up Considerations
Pilot-scale reactions (1 mol) in flow reactors enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
Key Reaction Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrimidine core with triisopropylsilyl (TIPS) ethynyl and fluorobenzonitrile substituents?
- Methodological Answer : The pyrimidine core can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling is suitable for introducing the TIPS-ethynyl group to the pyrimidine ring. Aromatic fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions. Post-functionalization with benzonitrile groups may involve nucleophilic aromatic substitution (SNAr) under basic conditions. Key intermediates should be characterized by / NMR and HRMS to confirm regioselectivity and purity .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for assessing purity. Structural confirmation requires NMR (to resolve coupling constants for fluorine-proton interactions) and NMR for fluorobenzonitrile analysis. Mass spectrometry (HRMS-ESI) ensures molecular weight accuracy. Differential scanning calorimetry (DSC) can confirm melting points, as thermal stability is critical for handling hygroscopic intermediates .
Advanced Research Questions
Q. What experimental design principles optimize reaction yields in multi-step syntheses involving TIPS-protected alkynes?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature, solvent polarity). For instance, Pd(OAc)/XPhos systems in THF at 80°C may maximize coupling efficiency while minimizing desilylation. Statistical models (e.g., response surface methodology) can balance competing reactions, such as protecting group stability versus alkyne reactivity .
Q. How do electronic effects of the fluorobenzonitrile group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and nitrile groups deactivate the pyrimidine ring, necessitating stronger bases (e.g., CsCO) to promote coupling. Computational studies (DFT calculations) can map electron density distribution to predict regioselectivity. For example, the C4 position on pyrimidine may exhibit higher electrophilicity, favoring nucleophilic attack .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar byproducts?
- Methodological Answer : Use 2D NMR (e.g., - HSQC, HMBC) to distinguish between regioisomers. For example, NOESY correlations can differentiate TIPS-ethynyl positioning. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis identifies halogenated impurities. X-ray crystallography provides definitive structural proof but requires high-purity crystals .
Q. How can computational modeling predict the compound’s photophysical or pharmacokinetic properties?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for UV-Vis absorption predictions. Molecular dynamics (MD) simulations assess solubility in physiological buffers. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, leveraging the compound’s logP (estimated via Crippen’s method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
